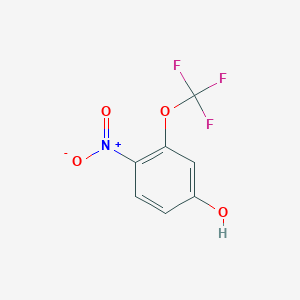

4-Nitro-3-(trifluoromethoxy)phenol

Description

Significance of Nitrophenols and Trifluoromethoxy-Substituted Aromatic Compounds in Advanced Chemical Research

Nitrophenols are a class of organic compounds that have long been central to industrial and academic research. The presence of the electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to phenol (B47542) itself. tcichemicals.comsigmaaldrich.com This property makes nitrophenols valuable as pH indicators and as intermediates in a variety of chemical syntheses. uni.lu They are foundational precursors for manufacturing pharmaceuticals (such as paracetamol), dyes, and agrochemicals, including herbicides and insecticides. tcichemicals.comfishersci.ca Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic pathway to aminophenols, which are also crucial industrial intermediates. tcichemicals.com

Trifluoromethoxy-substituted aromatic compounds are of growing importance, particularly in medicinal chemistry and materials science. nist.gov The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and is one of the most lipophilic substituents used in drug design. nist.gov Its incorporation into a molecule can dramatically alter physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. nist.gov Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group offers a different steric and electronic profile, providing chemists with a nuanced tool for fine-tuning molecular properties. Research has focused on developing efficient methods to introduce this group into aromatic systems, highlighting its value in creating novel bioactive molecules and advanced materials. nist.gov

Rationale for Focused Academic Investigation of 4-Nitro-3-(trifluoromethoxy)phenol

The specific academic investigation of this compound is driven by the compelling combination of its constituent functional groups. The molecule serves as a model system for studying the interplay between a powerful electron-withdrawing nitro group and a highly lipophilic, electron-withdrawing trifluoromethoxy group on a phenol scaffold.

The rationale for its focused study includes:

Synthetic Utility: The compound is a potential building block for more complex molecules. The nitro group can be reduced to an amine, the phenolic hydroxyl group can be etherified or esterified, and the aromatic ring can undergo further substitution, making it a versatile intermediate for synthesizing novel compounds in medicinal and agrochemical research.

Exploration of Biological Activity: Given that both nitrophenols and trifluoromethoxy-containing compounds are precursors to various biologically active agents, this compound is a logical candidate for synthesis and screening for potential pharmaceutical or pesticidal properties. The trifluoromethoxy group could enhance metabolic stability and cell permeability, while the nitrophenol moiety provides a known pharmacophoric scaffold.

While extensive research on this specific isomer is not widely published, its structure suggests it is a compound of interest for creating new chemical entities with tailored properties.

Overview of Key Research Areas in this compound Chemistry

Based on the chemistry of related compounds, research involving this compound would likely concentrate on several key areas:

Synthesis of Derivatives: A primary research focus would be its use as an intermediate. This includes the reduction of the nitro group to form 3-(trifluoromethoxy)-4-aminophenol, a potentially valuable precursor for pharmaceuticals or dyes. The reactivity of the hydroxyl group could also be explored to create a library of ether and ester derivatives for biological screening.

Agrochemical Development: Following the established use of nitrophenols in pesticides, research could investigate the potential herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives. The trifluoromethoxy group is a known feature in several registered pesticides. nist.gov

Materials Science: Aromatic nitro compounds and fluorinated aromatics are sometimes used in the development of specialty polymers and materials that require specific thermal or chemical resistance. Investigations could explore the incorporation of this compound into polymer backbones or as a precursor for advanced materials.

Probing Reaction Mechanisms: The compound serves as an interesting substrate for studying electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the hydroxyl, nitro, and trifluoromethoxy groups, and their combined influence on reaction rates and regioselectivity, present a rich area for academic study in physical organic chemistry.

In essence, while direct research on this compound is not as prevalent as for its trifluoromethyl analog, its molecular architecture positions it as a valuable target for foundational and applied chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-3-4(12)1-2-5(6)11(13)14/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIQKXYVUPGRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Route Optimization for 4 Nitro 3 Trifluoromethoxy Phenol**

Historical Development of Synthetic Approaches to Nitrophenols and Trifluoromethoxy-Substituted Aromatics

The synthesis of nitrophenols is a classic and historically significant area of organic chemistry. Early methods primarily relied on the direct nitration of phenol (B47542) using nitric acid, a reaction known since the 19th century. paspk.orgwikipedia.org These initial procedures often faced challenges with selectivity, yielding mixtures of ortho- and para-nitrophenols, and the potential for over-nitration or oxidative degradation of the phenol ring under harsh acidic conditions. paspk.orgijcce.ac.ir Over the years, extensive research has focused on improving regioselectivity and developing milder, more efficient nitrating systems to overcome these limitations. ijcce.ac.irdergipark.org.tr

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a more recent development, driven by the unique and valuable properties this group imparts to molecules in pharmaceuticals and agrochemicals. beilstein-journals.orgtcichemicals.com The -OCF₃ group is known to increase lipophilicity and metabolic stability. beilstein-journals.org The first aryl trifluoromethyl ethers were prepared in the 1950s by Lev Yagupol'skii, who developed a multi-step method starting from substituted anisoles. d-nb.infonih.govresearchgate.net This process involved radical chlorination of the methyl group followed by fluorination with reagents like antimony trifluoride. beilstein-journals.orgnih.gov The significant challenges and often harsh conditions required for these early methods spurred the development of more advanced and milder reagents for trifluoromethoxylation in subsequent decades. beilstein-journals.orgnih.gov

Precursor Chemistry and Starting Material Selection for 4-Nitro-3-(trifluoromethoxy)phenol Synthesis

The logical and most common precursor for the synthesis of this compound is 3-(trifluoromethoxy)phenol (B139506) . This starting material already contains the phenol hydroxyl group and the trifluoromethoxy group in the correct relative positions (meta to each other). The subsequent and final step is the regioselective nitration of this precursor.

The selection of 3-(trifluoromethoxy)phenol as the starting material is guided by the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group (-OCF₃) is a deactivating, para-directing group. ijcce.ac.irnih.gov When nitrating 3-(trifluoromethoxy)phenol, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it. The position para to the hydroxyl group (C4) is also meta to the deactivating -OCF₃ group, making it an electronically favored site for substitution.

Table 1: Properties of the Key Precursor

| Compound Name | CAS Number | Molecular Formula | Boiling Point |

|---|---|---|---|

| 3-(Trifluoromethoxy)phenol | 827-99-6 | C₇H₅F₃O₂ | 69-70 °C (at 12 mm Hg) chemwhat.com |

Nitration Strategies for Substituted Phenols Leading to 4-Nitro-3-(trifluoromethoxy)phenolsciencemadness.orgmasterorganicchemistry.comwikipedia.org

The nitration of the 3-(trifluoromethoxy)phenol precursor is the critical step in forming the final product. The goal is to introduce a single nitro group selectively at the C4 position, which is para to the hydroxyl group.

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (SEAr) mechanism. masterorganicchemistry.com In the classic "mixed acid" method, concentrated nitric acid is treated with concentrated sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com

The mechanism involves two main steps:

Attack of the Electrophile : The electron-rich aromatic ring of the phenol attacks the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comnih.gov

Deprotonation : A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

For highly activated rings like phenols, nitric acid alone can be sufficient for nitration. masterorganicchemistry.comvaia.com The regioselectivity of the reaction on 3-(trifluoromethoxy)phenol is governed by the combined electronic effects of the existing substituents:

-OH Group : As a powerful activating group, it donates electron density to the ring through resonance, stabilizing the sigma complex when substitution occurs at the ortho and para positions.

-OCF₃ Group : This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), which deactivates the ring towards electrophilic attack. However, it also has lone pairs on the oxygen that can participate in resonance, directing substitution to the para position. ijcce.ac.irnih.gov

In the case of 3-(trifluoromethoxy)phenol, the ortho- and para-directing influence of the hydroxyl group is dominant. This leads to the formation of two primary isomers: this compound and 6-nitro-3-(trifluoromethoxy)phenol. The para-substituted product is typically the major isomer due to reduced steric hindrance compared to the ortho position.

While the traditional mixed acid system is effective, its harshness can lead to side reactions. To improve yields and selectivity, various alternative nitrating agents have been developed. dergipark.org.trtandfonline.com These methods often operate under milder conditions and can offer better control over the reaction.

Table 2: Selected Nitration Reagents for Phenolic Compounds

| Reagent System | Conditions | Comments | Source(s) |

|---|---|---|---|

| Nitric Acid (dilute) | Aqueous medium, room temperature | Classic method, can produce isomer mixtures. | wikipedia.org |

| Cu(NO₃)₂ · 3H₂O | Anhydrous organic solvents (e.g., acetone) | Can favor para-nitration; acetone (B3395972) as a solvent gives a low ortho/para ratio. | ijcce.ac.ir |

| Fe(NO₃)₃ · 9H₂O | Acetonitrile, 90 °C | Reported to give exclusively ortho-nitration for certain phenols. | tandfonline.com |

| NH₄NO₃ / KHSO₄ | Acetonitrile, reflux | An alternative system reported for regioselective nitration. | dergipark.org.trsciencemadness.org |

| N-Nitropyrazole | Triflic acid | A powerful, modern nitrating reagent suitable for deactivated arenes. | acs.org |

| Bi(NO₃)₃·5H₂O | Solid phase or solution | A mild and selective reagent for nitrating phenolic compounds. | tandfonline.com |

Controlling the ratio of ortho to para isomers is a key challenge in the nitration of substituted phenols. The formation of the desired 4-nitro isomer over the 6-nitro isomer can be influenced by several factors. The choice of solvent can significantly affect the isomer distribution. ijcce.ac.irdergipark.org.tr For example, studies on phenol nitration have shown that using acetone as a solvent with copper nitrate (B79036) can lead to a lower ortho/para isomer ratio compared to other solvents. ijcce.ac.ir Reaction temperature and residence time can also impact the isomer ratio, with lower temperatures often favoring the para product. corning.com The steric bulk of the nitrating agent can also play a role; larger, more sterically hindered electrophiles will preferentially attack the less hindered para position.

Introduction of the Trifluoromethoxy Group: Methodologies and Mechanistic Considerationsd-nb.inforesearchgate.net

The synthesis of the 3-(trifluoromethoxy)phenol precursor requires a method to introduce the -OCF₃ group. This has historically been a significant synthetic challenge. nih.gov

Early methods involved the conversion of a phenolic hydroxyl group into a trifluoromethyl ether through a chlorination-fluorination sequence. For example, an aryl methyl ether (anisole derivative) could be chlorinated and then treated with a fluorinating agent like antimony trifluoride (SbF₃). beilstein-journals.orgd-nb.info Another approach involved converting phenols to aryl dithio-carbonates, which could then undergo oxidative desulfurization-fluorination. nih.gov

More modern and milder techniques have since been developed, offering greater efficiency and functional group tolerance.

Table 3: Methods for the Synthesis of Aryl Trifluoromethyl Ethers

| Method | Reagents | Description | Source(s) |

|---|---|---|---|

| Halogen Exchange (Yagupol'skii) | Anisole (B1667542) derivatives, Cl₂, SbF₃/HF | Multi-step process involving chlorination of the methyl ether followed by fluorination. | beilstein-journals.orgd-nb.infonih.gov |

| Oxidative Desulfurization-Fluorination | Aryl dithio-carbonates, HF-pyridine, NBS/DBH | Converts xanthates derived from phenols into trifluoromethyl ethers. | nih.gov |

| O-Trifluoromethylation with Hypervalent Iodine | Phenols, Togni or Umemoto reagents | Direct trifluoromethylation of phenols using electrophilic CF₃⁺ sources. Can be limited by cost and scale. | nih.govmdpi.com |

| Silver-Mediated O-Trifluoromethylation | Phenols, TMSCF₃, Ag(I) salt, oxidant (e.g., Selectfluor®) | A direct synthesis from unprotected phenols using a nucleophilic CF₃ source and an oxidant. | nih.govmdpi.com |

The mechanism for these modern methods can vary. For instance, silver-mediated trifluoromethylation is proposed to proceed through an oxidative cross-coupling reaction. mdpi.comresearchgate.net Other approaches rely on the generation of a trifluoromethyl radical or an electrophilic CF₃⁺ equivalent that reacts with the phenoxide. nih.gov The development of these varied methods has made complex molecules like 3-(trifluoromethoxy)phenol more accessible for use in further synthetic applications.

Direct Trifluoromethoxylation Strategies

Direct trifluoromethoxylation involves the one-step reaction of a phenol with a reagent that delivers the trifluoromethoxy radical (•OCF3) or its synthetic equivalent. These methods are highly sought after for their step-economy.

Recent advancements have focused on radical C-H trifluoromethoxylation of arenes, which can be adapted for phenols. One practical approach utilizes bis(trifluoromethyl)peroxide (BTMP, CF3OOCF3), an accessible and efficient reagent, in conjunction with either visible-light photoredox catalysis or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalysis. nih.gov These methods generate the •OCF3 radical under mild conditions, allowing for direct functionalization of the aromatic ring. nih.gov

Another significant direct method is the silver-mediated oxidative O-trifluoromethylation of unprotected phenols. This strategy employs trimethyl(trifluoromethyl)silane (CF3SiMe3) as an inexpensive and stable nucleophilic CF3 source. The reaction is promoted by a silver salt (e.g., AgOTf) and an oxidant like Selectfluor. thieme-connect.com This approach has proven effective for a wide array of phenols, including complex, medicinally relevant molecules, affording the desired aryl trifluoromethyl ethers in good yields. thieme-connect.com The presence of a nitro group on the phenol ring, as in the parent structure for this compound, generally favors such transformations due to the electron-deficient nature of the aromatic ring. mdpi.com

| Method | Reagents | Key Features | Source(s) |

| Radical C-H Trifluoromethoxylation | Bis(trifluoromethyl)peroxide (BTMP), Photoredox or TEMPO catalyst | Utilizes an accessible reagent; proceeds under mild conditions. | nih.gov |

| Silver-Mediated Oxidative O-Trifluoromethylation | CF3SiMe3, AgOTf, Selectfluor, 2-fluoropyridine, CsF | Employs a stable nucleophilic CF3 source; suitable for complex phenols. | thieme-connect.com |

Trifluoromethoxy Group Introduction via Precursor Derivatization

Precursor derivatization strategies involve converting the phenolic hydroxyl group into an intermediate that is subsequently fluorinated. These multi-step approaches, while less atom-economical, are often robust and well-established.

A prominent two-step protocol involves the O-carboxydifluoromethylation of a phenol, followed by a silver-catalyzed decarboxylative fluorination. cas.cnacs.org In the first step, the starting phenol is reacted with a reagent like sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid precursor. This intermediate is then treated with a fluorinating agent, such as Selectfluor, and a catalytic amount of a silver salt, which induces decarboxylation and fluorination to yield the final aryl trifluoromethyl ether. cas.cnfigshare.com This method is practical as it uses readily available and inexpensive reagents. cas.cnacs.org

Other established, albeit often harsher, derivatization methods include:

Oxidative Desulfurization-Fluorination: Phenols are first converted to xanthates. Subsequent treatment with an N-haloimide oxidant and a fluoride (B91410) source (e.g., pyridine-HF) yields the trifluoromethyl ether. mdpi.com

Fluorination of Fluoroformates: Phenols can be reacted with fluorophosgene to form aryl fluoroformates. These intermediates are then treated with sulfur tetrafluoride (SF4) at high temperatures to produce the aryl trifluoromethyl ether. This method tolerates nitro groups but requires handling of highly toxic reagents. mdpi.com

Chlorination-Fluorination Sequence: A historical method involves the conversion of a methoxy (B1213986) group (on an anisole derivative) to a trichloromethyl ether using reagents like phosphorus pentachloride at high temperatures, followed by a halogen exchange (halex) reaction using antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF). nih.govgoogle.com

| Precursor | Key Reagents (Step 1) | Key Reagents (Step 2) | Key Features | Source(s) |

| Aryloxydifluoroacetic acid | Sodium bromodifluoroacetate | Selectfluor, Silver catalyst | Operationally simple; uses accessible reagents. | cas.cnacs.org |

| Xanthate | Carbon disulfide, Alkyl halide | Pyridine-HF, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) | Established method for OCF3 synthesis. | mdpi.com |

| Aryl Fluoroformate | Fluorophosgene | Sulfur Tetrafluoride (SF4) | Tolerates electron-withdrawing groups. | mdpi.com |

Catalytic Approaches for Trifluoromethoxylation

Catalysis is crucial for enhancing the efficiency, selectivity, and environmental profile of trifluoromethoxylation reactions. Catalysts can lower activation barriers and enable reactions under milder conditions.

Silver Catalysis: As mentioned, silver(I) salts (e.g., AgNO3, AgOTf) are instrumental in the decarboxylative fluorination of aryloxydifluoroacetic acid precursors. cas.cnmdpi.comacs.org The silver catalyst facilitates the crucial C-F bond formation step.

Copper Catalysis: While more extensively documented for trifluoromethylation (-CF3) rather than trifluoromethoxylation (-OCF3), copper-catalyzed cross-coupling reactions are a cornerstone of modern fluoroalkylation chemistry. rsc.orgnih.gov The development of Cu(I)-diamine complexes, for instance, has enabled the trifluoromethylation of aryl iodides to proceed with only catalytic amounts of copper, significantly improving the practicality and environmental footprint of the reaction. rsc.orgnih.govrsc.org These principles are relevant to the broader field of introducing fluorine-containing groups to aromatic rings.

Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metals, metal-free catalytic systems are being explored. For the related trifluoromethylthiolation, for example, a triptycenyl sulfide (B99878) catalyst with triflic acid (TfOH) has been shown to enhance the electrophilicity of the SCF3 group, enabling the direct functionalization of unactivated arenes. acs.org The development of analogous systems for OCF3 transfer remains an active area of research.

Multi-Step Synthesis of this compound: Sequence Optimization and Yield Enhancement

A plausible route could involve the nitration of trifluoromethoxybenzene. Patent literature describes the nitration of trifluoromethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. google.com This reaction produces a mixture of ortho and para isomers, with the para-isomer, 1-nitro-4-(trifluoromethoxy)benzene, being the major product. Subsequent steps would be required to introduce the hydroxyl group at the correct position, which presents a significant synthetic challenge.

Key optimization strategies in a multi-step synthesis include:

Sequence Selection: The order of reactions is paramount. For instance, performing nitration on a phenol can be complicated by the activating nature of the hydroxyl group, potentially leading to over-nitration or oxidation. Therefore, it may be more efficient to introduce the trifluoromethoxy group first, followed by a regioselective nitration.

Reaction Telescoping: Combining multiple reaction steps into a single continuous process without isolating intermediates can significantly improve efficiency. acs.org This approach, often implemented in continuous flow reactors, reduces solvent waste from workup and purification steps and can improve control over hazardous reactions like nitration. acs.orgnih.gov

Condition Optimization: Each step must be optimized for temperature, pressure, catalyst loading, and reaction time. Automated platforms using Bayesian optimization can accelerate the discovery of optimal conditions, even for multiphase reactions. acs.org For instance, in a hydrogenation step to convert a nitro group to an amine, catalyst stability and activity must be carefully monitored. acs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex fluorinated molecules is essential for sustainable chemical manufacturing. numberanalytics.comnumberanalytics.com This involves a holistic assessment of the entire synthetic route to minimize environmental impact. numberanalytics.com

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste.

In fluorination chemistry, which was historically considered incompatible with water, there is a growing trend toward using aqueous media. rsc.org Water is an environmentally benign solvent, and its use can sometimes enhance reactivity and selectivity. rsc.org For instance, the silver-catalyzed decarboxylative fluorination step often employs a biphasic solvent system, such as dichloromethane/water or benzotrifluoride/water, where the presence of water is crucial for dissolving certain reagents and facilitating the reaction. cas.cn

The polarity of the solvent can dramatically influence reaction rates and even mechanisms by stabilizing or destabilizing reactants and transition states. nih.govucsb.edu The dielectric constant (ε) is a key property; solvents with higher dielectric constants are better at stabilizing charge separation. scielo.org.corsc.org The selection of greener solvents, such as 2-MeTHF, and maintaining a consistent solvent throughout a multi-step process are key strategies for reducing the process mass intensity (PMI). acs.org

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgwikipedia.org A reaction with 100% atom economy produces no waste byproducts. wikipedia.org

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Employing Catalytic Reagents: Using catalysts instead of stoichiometric reagents is a core principle of green chemistry. acs.org For example, using a catalytic amount of copper or silver is vastly superior to using a full equivalent. cas.cnrsc.org

Prioritizing Addition Reactions: Reactions like hydrogenations or certain C-H functionalizations that incorporate all reactant atoms into the product have high atom economy.

Avoiding Protecting Groups: Unnecessary derivatization steps, such as the use of protecting groups, require additional reagents and generate waste. acs.org Direct C-H or O-H functionalization methods are therefore preferable as they are more straightforward and atom-economical. mdpi.com Comparing a direct O-trifluoromethylation with a multi-step precursor route highlights this trade-off; while the direct route is more atom-economical, the multi-step route may be higher yielding or more reliable at a given stage of development.

By integrating these principles, the synthesis of complex molecules like this compound can be designed to be more efficient, safer, and environmentally sustainable.

Process Intensification and Scale-Up Considerations in Academic Synthesis

The academic synthesis of this compound, while not extensively detailed in dedicated process intensification literature, can be significantly optimized by applying principles from related nitration reactions of aromatic compounds. Process intensification aims to develop safer, more efficient, and scalable synthetic methods. Key strategies involve the use of continuous flow reactors, microreactors, and systematic optimization of reaction parameters to enhance mass and heat transfer, thereby improving reaction yields, selectivity, and safety profiles.

Detailed research into the continuous flow nitration of analogous compounds, such as trifluoromethoxybenzene, provides a valuable framework for the academic scale-up of this compound synthesis. researchgate.net The nitration of trifluoromethoxybenzene in a microchannel reactor has been systematically investigated, highlighting the significant impact of process parameters on conversion and selectivity. researchgate.net

Key Findings from Analogous Research:

Academic studies on the nitration of trifluoromethylbenzene and other substituted benzenes in microreactors have demonstrated substantial improvements over traditional batch processes. For instance, the nitration of trifluoromethylbenzene with mixed acids, a liquid-liquid heterogeneous reaction, shows that mass transfer is often the rate-limiting step. researchgate.net The use of specialized microreactors, such as a Heart-type micromixer, can dramatically enhance mass transfer, reducing reaction times from hours in a batch reactor to mere seconds in a continuous flow setup. researchgate.netscribd.com

The optimization of various process parameters is crucial for maximizing the efficiency of the synthesis. These parameters include:

Temperature: Influences reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of unwanted byproducts. rug.nlnih.gov

Residence Time: In a continuous flow system, this determines the duration the reactants spend in the reactor. Optimizing residence time is key to achieving high conversion without promoting side reactions. researchgate.netresearchgate.net

Reactant Molar Ratios: The ratio of the nitrating agent (e.g., nitric acid) to the substrate and the concentration of the acid catalyst (e.g., sulfuric acid) significantly affect the reaction outcome. nih.govdntb.gov.ua

Flow Rate: Affects mixing and mass transfer within the reactor. Higher flow rates can enhance mixing but may reduce residence time. researchgate.netnih.gov

Data from Optimization of a Related Nitration Process:

The following table illustrates the effect of various parameters on the continuous flow nitration of a related aromatic compound, o-xylene, which provides insights applicable to the synthesis of this compound. nih.gov

Table 1: Influence of Process Parameters on the Continuous Flow Nitration of o-Xylene

| Parameter | Value | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|

| Temperature (°C) | 50 | 75.2 | 90.1 |

| 70 | 85.6 | 92.5 | |

| 90 | 93.1 | 94.8 | |

| 100 | 96.5 | 95.2 | |

| 110 | 97.8 | 93.7 | |

| H₂SO₄/HNO₃ Mole Ratio | 1.0 | 88.4 | 91.3 |

| 2.0 | 92.1 | 93.6 | |

| 3.0 | 94.5 | 95.8 | |

| 4.0 | 96.2 | 94.1 | |

| H₂SO₄ Concentration (%) | 60 | 78.3 | 89.5 |

| 70 | 94.1 | 95.2 | |

| 80 | 95.8 | 92.7 | |

| 90 | 96.5 | 88.4 | |

| Flow Rate (o-xylene, g/min ) | 5 | 90.2 | 93.1 |

| 10 | 94.1 | 95.2 |

This data is representative of a similar nitration process and is intended to illustrate the principles of process optimization. nih.gov

Scale-Up Considerations in an Academic Setting:

For the synthesis of this compound, a potential scale-up strategy could involve an initial optimization in a microreactor to determine the ideal process parameters, followed by a transition to a larger packed-bed tubular reactor for increased production. researchgate.net This combined approach allows for precise control over the reaction conditions, ensuring safety and high product quality, which are critical considerations for nitration reactions that are often highly exothermic. rug.nl

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitric acid |

| o-xylene |

| Sulfuric acid |

| Trifluoromethoxybenzene |

**advanced Spectroscopic and Structural Elucidation Studies of 4 Nitro 3 Trifluoromethoxy Phenol**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides profound insights into the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 4-Nitro-3-(trifluoromethoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) NMR methods, offers a comprehensive characterization of its structure.

The ¹H NMR spectrum of this compound reveals the chemical shifts and coupling patterns of the protons on the aromatic ring. The substitution pattern—a hydroxyl group at C1, a trifluoromethoxy group at C3, and a nitro group at C4—leaves three protons on the aromatic ring at positions C2, C5, and C6. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, along with the electron-donating effect of the hydroxyl group, significantly influences the chemical shifts of these aromatic protons, causing them to resonate at distinct frequencies.

The proton attached to C2 is expected to be a doublet, split by the neighboring proton at C6. The proton at C6 would appear as a doublet of doublets, being split by the protons at C2 and C5. The proton at C5 is anticipated to be a doublet, split by the adjacent proton at C6. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-2 | ~7.5-8.0 | Doublet (d) | Shifted downfield due to the anisotropic effect of the nitro group and the inductive effect of the trifluoromethoxy group. |

| H-5 | ~7.0-7.5 | Doublet (d) | Influenced by the ortho hydroxyl group and the para nitro group. |

| H-6 | ~7.2-7.7 | Doublet of Doublets (dd) | Coupled to both H-2 and H-5. |

| -OH | Variable | Broad Singlet (br s) | Chemical shift is sensitive to solvent, temperature, and concentration. |

Note: The predicted values are based on the analysis of substituent effects on aromatic systems. Actual experimental values may vary based on solvent and experimental conditions.

The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts determined by their position relative to the substituents. The carbon bearing the hydroxyl group (C1) will be shifted downfield, as will the carbon attached to the nitro group (C4). The carbon bonded to the trifluoromethoxy group (C3) will also be significantly deshielded. The remaining aromatic carbons (C2, C5, and C6) will have shifts influenced by the combined electronic effects of the substituents. Publicly available data from spectral databases like SpectraBase provides experimental chemical shifts for this compound. nih.gov

| Carbon Atom | Experimental Chemical Shift (ppm) (Solvent: CDCl₃) nih.gov | Notes |

| C1 (-OH) | 151.7 | Shielded relative to C4 due to the hydroxyl group. |

| C2 | 119.4 | |

| C3 (-OCF₃) | 142.1 | Significantly deshielded by the electronegative trifluoromethoxy group. |

| C4 (-NO₂) | 139.6 | Deshielded due to the strong electron-withdrawing nitro group. |

| C5 | 126.9 | |

| C6 | 117.8 | |

| -CF₃ | 120.5 (q) | Appears as a quartet due to one-bond coupling with the three fluorine atoms. |

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. In this compound, the three fluorine atoms of the trifluoromethoxy group are magnetically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring. The electronegativity of the oxygen atom and the electronic effects of the other ring substituents will influence the precise chemical shift. For trifluoromethoxybenzene, the ¹⁹F NMR chemical shift is reported to be around -58 ppm relative to CFCl₃. The presence of the nitro and hydroxyl groups on the ring in this compound will cause a deviation from this value.

| Fluorine Environment | Predicted Chemical Shift (ppm) vs. CFCl₃ | Notes |

| -OCF₃ | ~ -55 to -65 | The exact chemical shift is influenced by the electronic environment created by the nitro and hydroxyl groups on the aromatic ring. |

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-2 with H-6, and H-5 with H-6), confirming their connectivity within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons (C2, C5, and C6) by correlating their signals with their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected from the aromatic protons to the carbons bearing the substituents (C1, C3, and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For this compound, NOESY could be used to determine the preferred conformation of the trifluoromethoxy group relative to the adjacent protons on the aromatic ring.

Vibrational Spectroscopy for Functional Group and Molecular Dynamics Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about bond strengths and molecular dynamics.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The NIST Chemistry WebBook provides a reference IR spectrum for this compound. nist.gov

Hydroxyl (-OH) Group: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding.

Nitro (-NO₂) Group: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. These are usually strong absorptions.

Trifluoromethoxy (-OCF₃) Group: The C-F stretching vibrations of the trifluoromethoxy group give rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. The C-O stretching vibration associated with the ether linkage will also be present in this region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, appear in the 650-900 cm⁻¹ range.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 (strong) |

| Symmetric Stretch | 1345-1385 (strong) | |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1000-1300 (strong) |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 | |

| C-H Out-of-plane Bend | 650-900 |

Raman Spectroscopy: Complementary Vibrational Modes Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The technique helps in understanding the structural characteristics of the molecule by probing the polarizability changes of molecular bonds during vibrations. For nitrophenols, Raman spectra can reveal information about the nitro group (-NO2), the hydroxyl group (-OH), and the phenyl ring, as well as the trifluoromethoxy group (-OCF3). nih.govresearchgate.net

A FT-Raman spectrum for 4-Nitro-3-(trifluoromethyl)phenol (B1205309) has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, indicating the availability of this data in specialized databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is influenced by the chromophores present in the molecule and the effects of its various substituents. nih.govmdpi.com

Based on data for 4-Nitro-3-(trifluoromethyl)phenol, the UV maximum absorption (λmax) is observed at 280 nm in an acidic medium and at 290 nm in 95% ethanol. In a 1% NaOH solution, two absorption maxima are observed at 300 nm and 395 nm. nih.gov This shift in the presence of a base is characteristic of nitrophenols, where the deprotonation of the hydroxyl group leads to the formation of a phenolate (B1203915) ion, altering the electronic structure and resulting in a bathochromic (red) shift. researchgate.net

Chromophore Analysis and Substituent Effects on Electronic Absorption

The primary chromophore in this compound is the nitrated benzene (B151609) ring. The electronic transitions are typically π → π* transitions, characteristic of aromatic systems. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the hydroxyl group (-OH), an electron-donating group, significantly influences the electronic absorption spectrum. youtube.com The trifluoromethoxy group (-OCF3) also acts as an electron-withdrawing group, further modifying the electronic properties of the benzene ring.

The position of these substituents on the benzene ring is crucial. In this compound, the nitro group is para to the hydroxyl group, and the trifluoromethoxy group is meta to the hydroxyl group. This arrangement affects the intramolecular charge transfer (ICT) characteristics of the molecule. The transition from the highest occupied molecular orbital (HOMO), primarily localized on the phenoxide moiety (in the deprotonated form), to the lowest unoccupied molecular orbital (LUMO), localized on the nitroarene part, is responsible for the main absorption band. acs.org The energy of this transition, and thus the λmax, is sensitive to the electronic effects of the substituents.

Solvatochromism Studies and Intermolecular Interactions

Solvatochromism describes the change in the color of a solution of a substance with a change in the solvent. This phenomenon is a powerful tool for studying the intermolecular interactions between a solute and solvent molecules. For compounds like this compound, which possess both hydrogen bond donating (-OH) and accepting (-NO2) groups, as well as a significant dipole moment, the UV-Vis absorption spectrum is expected to be sensitive to the polarity of the solvent. acs.orgresearchgate.net

The solubility of 4-nitro-3-(trifluoromethyl)phenol is influenced by its molecular structure, being more soluble in polar solvents. solubilityofthings.com The hydroxyl group can form hydrogen bonds with solvent molecules, which can enhance its solubility in protic solvents like water and alcohols. solubilityofthings.com Studies on similar nitrophenol derivatives have shown that the interaction between the solute and solvent can stabilize the ground and excited states to different extents, leading to shifts in the absorption maximum. acs.org For instance, in some nitrophenolate dyes, a reversal of solvatochromism is observed, where both red and blue shifts occur depending on the solvent polarity. acs.orgresearchgate.net The hydrogen-bond donating ability of the solvent is often a major contributor to these interactions. acs.org The study of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities would provide detailed information on its specific intermolecular interactions.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Integrity

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Research

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. The exact mass of the neutral molecule of this compound is 207.0143 g/mol . nih.gov HRMS instruments, such as the Q Exactive Orbitrap, have been used to analyze this compound, confirming its molecular formula as C7H4F3NO3. massbank.eu This level of accuracy is crucial in research for unequivocally identifying the compound in complex mixtures and for confirming the products of chemical reactions. Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion, have also been calculated for various adducts of this compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.02161 | 132.8 |

| [M+Na]⁺ | 230.00355 | 142.0 |

| [M-H]⁻ | 206.00705 | 132.2 |

| [M+NH₄]⁺ | 225.04815 | 150.6 |

| [M+K]⁺ | 245.97749 | 135.6 |

| [M+H-H₂O]⁺ | 190.01159 | 130.2 |

| [M+HCOO]⁻ | 252.01253 | 153.3 |

| [M+CH₃COO]⁻ | 266.02818 | 175.9 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. This provides detailed information about the connectivity of atoms within the molecule.

MS/MS data for this compound is available, showing fragmentation in negative ionization mode. nih.gov While a detailed fragmentation pathway for this specific compound is not fully elucidated in the provided search results, general fragmentation patterns for nitrophenols can be considered. Common fragmentation mechanisms for aromatic nitro compounds involve the loss of the nitro group as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). youtube.com The fragmentation of the trifluoromethoxy group could also occur.

The analysis of the mass spectra of o-, m-, and p-nitrophenol shows that while they have similar fragment ions, the relative abundances of these ions differ significantly, providing a way to distinguish between isomers. libretexts.org For this compound, MS/MS experiments would reveal characteristic fragment ions resulting from the loss of the nitro group, the trifluoromethyl group, and other parts of the molecule, allowing for its structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides fundamental insights into the molecular structure, conformational preferences, and the nature of non-covalent interactions that govern the packing of molecules in the crystalline state. For a molecule like this compound, such a study would be invaluable in understanding the interplay between its functional groups—the nitro, trifluoromethoxy, and hydroxyl moieties—in directing the formation of the crystal lattice.

Bond Lengths, Bond Angles, and Torsion Angle Analysis

A detailed analysis of the crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data would offer a definitive confirmation of the molecular connectivity and provide insights into the electronic effects of the substituent groups on the geometry of the benzene ring. For instance, the C-O bond length of the trifluoromethoxy group and the C-N bond length of the nitro group would be of significant interest. Furthermore, the torsion angles would describe the three-dimensional conformation of the molecule, particularly the orientation of the trifluoromethoxy and nitro groups relative to the phenyl ring. In the absence of a crystal structure, these geometric parameters cannot be reported.

**reactivity and Chemical Transformations of 4 Nitro 3 Trifluoromethoxy Phenol**

Reactions Involving the Hydroxyl Group

The hydroxyl group is a primary site for reactions such as etherification and esterification, allowing for the introduction of a wide range of organic moieties.

The synthesis of ethers from 4-nitro-3-(trifluoromethoxy)phenol typically proceeds via the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This method involves the deprotonation of the phenolic hydroxyl group by a suitable base to form the corresponding phenoxide ion. Due to the electron-withdrawing nitro and trifluoromethoxy groups, the phenolic proton is more acidic than in phenol (B47542) itself, allowing for the use of moderately strong bases like sodium hydroxide. youtube.com The resulting sodium 4-nitro-3-(trifluoromethoxy)phenoxide is a potent nucleophile that can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents in a nucleophilic substitution (SN2) reaction to yield the corresponding alkyl ether. masterorganicchemistry.com

For the synthesis of aryl ethers, the phenoxide can participate in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aryl halides.

Table 1: Representative Williamson Ether Synthesis Conditions

| Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | NaOH, K₂CO₃, NaH | Acetone (B3395972), DMF, THF | Alkyl Aryl Ether |

| Benzyl (B1604629) Halide (e.g., BnCl) | NaOH, K₂CO₃ | Ethanol, DMF | Benzyl Aryl Ether |

This table represents typical conditions for Williamson ether synthesis based on general procedures for phenols.

Direct esterification of phenols with carboxylic acids is generally a slow and inefficient process. libretexts.org Therefore, the formation of phenolic esters from this compound is more effectively achieved using more reactive acylating agents such as acyl chlorides or acid anhydrides. libretexts.orgresearchgate.net The reaction can be conducted by directly mixing the phenol with the acyl chloride or anhydride, sometimes with gentle heating. libretexts.org

To enhance the reaction rate, this compound can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org This phenoxide then rapidly attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, leading to the formation of the corresponding phenyl ester. Catalysts such as titanium oxide (TiO₂) have also been shown to efficiently promote the acylation of phenols with acid chlorides under solvent-free conditions. niscpr.res.in

Table 2: Common Methods for the Esterification of Phenols

| Acylating Agent | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Acyl Chloride (RCOCl) | Pyridine or NaOH (aq) | Room Temperature or gentle warming | Phenyl Ester |

| Acid Anhydride ((RCO)₂O) | Base (e.g., NaOH) or Acid Catalyst | Warming | Phenyl Ester |

This table outlines general, effective methods for phenolic ester synthesis.

The oxidation of phenols can lead to a variety of products, including quinones, and is highly dependent on the oxidant used and the substituents present on the aromatic ring. For this compound, the strong electron-withdrawing groups would significantly influence the reaction pathway. While specific studies on the direct oxidation of the hydroxyl group of this compound are not extensively documented in the reviewed literature, general principles suggest that oxidation could be challenging. The electron-poor nature of the ring makes it less susceptible to electrophilic attack by oxidizing agents. Under forcing conditions, oxidation might lead to ring degradation or the formation of polymeric materials.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various nitrogen functionalities or can act as a powerful activating group for nucleophilic aromatic substitution.

The reduction of the nitro group is one of the most important transformations of this compound, yielding 4-amino-3-(trifluoromethoxy)phenol. This aniline (B41778) derivative is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The reduction can be achieved using a variety of methods.

Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas (H₂). researchgate.netnih.gov Alternatively, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) with a metal catalyst can be used. Another widely used method is the reduction with metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). nih.govmdpi.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium hydrosulfite, are also effective. ijsr.netekb.eg

Table 3: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Catalyst | Solvent | Product |

|---|---|---|---|

| H₂ | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate | Amine |

| NaBH₄ | Au, Ag, or other metal nanoparticles | Water, Methanol | Amine |

| Fe / HCl | None | Water, Ethanol | Amine |

| SnCl₂ / HCl | None | Ethanol | Amine |

This table presents established methods for the reduction of aromatic nitro compounds applicable to this compound.

The nitro group is a powerful electron-withdrawing group, which significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). quora.com This activation is most pronounced when a good leaving group (such as a halide) is located at the ortho or para position relative to the nitro group. youtube.compressbooks.pub In such cases, the electron-deficient aromatic ring is susceptible to attack by a nucleophile.

The mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides substantial stabilization, thereby lowering the activation energy for the reaction. The subsequent loss of the leaving group restores the aromaticity of the ring and completes the substitution. pressbooks.pub

While this compound itself does not possess a leaving group in a position activated for SNAr, its structural motif is central to this type of reactivity. For example, a related compound like 1-chloro-4-nitro-3-(trifluoromethoxy)benzene would be highly reactive towards nucleophiles like ammonia, alkoxides, or phenoxides, leading to the displacement of the chloride ion. Conversely, the phenoxide derived from this compound can act as a potent nucleophile in SNAr reactions with other activated aryl halides.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the nitro group (-NO₂), the trifluoromethoxy group (-OCF₃), and the hydroxyl group (-OH). The interplay of these groups dictates the regioselectivity and rate of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Further Functionalization Studies

The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. byjus.com Conversely, the nitro group is a strong deactivating group and a meta-director because it withdraws electron density from the ring. wikipedia.orgminia.edu.eg The trifluoromethoxy group is also deactivating due to the strong inductive effect of the fluorine atoms, but it is considered an ortho-, para-director because the oxygen's lone pairs can participate in resonance. reddit.comnih.gov

In this compound, the directing effects of the substituents are as follows:

Hydroxyl group (-OH) at C1: Directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para).

Trifluoromethoxy group (-OCF₃) at C3: Directs to positions C2 and C4 (ortho) and C6 (para).

Nitro group (-NO₂) at C4: Directs to positions C2 and C6 (meta).

The positions C2 and C6 are strongly activated by the hydroxyl group and also favored by the directing effects of the trifluoromethoxy and nitro groups. The high electron density at these positions makes them the most probable sites for electrophilic attack. byjus.comminia.edu.eg For instance, in nitration reactions involving phenols, the hydroxyl group's activating effect often leads to polysubstitution, and the reaction can proceed even with dilute nitric acid. byjus.commasterorganicchemistry.com

Halogenation of the Aromatic Nucleus

Due to the highly activating nature of the hydroxyl group, halogenation of phenols can occur readily, even without a Lewis acid catalyst. byjus.com For this compound, halogenation is expected to occur at the activated positions of the aromatic ring. Given the directing effects of the substituents, the most likely positions for halogenation, such as bromination or chlorination, would be C2 and C6.

For example, treatment of a phenol with bromine water typically results in the formation of a polybrominated product. byjus.com In a less polar solvent, it is possible to achieve monobromination. byjus.com

Coupling Reactions (e.g., Suzuki, Heck) at Activated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com These reactions typically involve an organohalide or triflate and a coupling partner.

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. masterorganicchemistry.comyoutube.com To functionalize this compound using a Suzuki reaction, the phenolic hydroxyl group would first need to be converted into a better leaving group, such as a triflate, or a halogen would need to be introduced onto the aromatic ring.

Heck Reaction: This reaction couples an alkene with an organohalide. masterorganicchemistry.comyoutube.com Similar to the Suzuki reaction, the phenol would need to be modified to introduce a halide at an activated position to participate in a Heck reaction. researchgate.net

The feasibility of these coupling reactions on the this compound ring system would depend on the specific reaction conditions and the position of the leaving group.

Stability and Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally considered to be chemically and thermally stable. nih.govbeilstein-journals.org This stability is a key reason for its increasing use in pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org

Hydrolytic Stability Studies and Decomposition Pathways

The -OCF₃ group is resistant to attack by acids, bases, and oxidizing or reducing agents. nih.govbeilstein-journals.org However, studies on related compounds like 2-trifluoromethylphenol have shown that hydrolysis can occur under certain conditions, such as in a phosphate (B84403) buffer at neutral pH and elevated temperatures, leading to the liberation of fluoride (B91410) ions. researchgate.netnih.gov The rate of this hydrolysis is favored at a higher pH. nih.gov For 4-trifluoromethylphenol, spontaneous hydrolysis in aqueous buffer at physiological pH has been observed to proceed via a quinone methide intermediate. nih.gov

While the trifluoromethoxy group is generally stable, extreme conditions or specific enzymatic processes could potentially lead to its decomposition. Hazardous decomposition products can include gaseous hydrogen fluoride (HF). fishersci.com

Role of the Trifluoromethoxy Group in Directing Aromatic Reactions

The trifluoromethoxy group is characterized by a dual electronic effect. It is strongly electron-withdrawing through the sigma bond network (inductive effect) due to the high electronegativity of the fluorine atoms. wikipedia.orgreddit.com At the same time, the lone pairs on the oxygen atom can be donated into the aromatic pi-system (resonance effect). reddit.comnih.gov

Derivatization for Advanced Chemical Intermediate Synthesis

4-Nitro-3-(trifluoromethyl)phenol (B1205309) is a valuable chemical building block, serving as a key intermediate in the synthesis of more complex molecules for various industries, particularly pharmaceuticals and agrochemicals. guidechem.comchemimpex.com Its trifunctional nature allows for a wide range of derivatization reactions, enabling the construction of advanced intermediates with tailored properties. The presence of the trifluoromethyl group is particularly significant, as it can enhance properties like lipophilicity and metabolic stability in the final target compounds. chemimpex.com

The strategic modification of 4-Nitro-3-(trifluoromethyl)phenol's functional groups allows for the creation of diverse polyfunctionalized derivatives. These reactions can target the hydroxyl group, the nitro group, or the aromatic ring itself.

A primary transformation is the reduction of the nitro group to an amine, yielding 4-Amino-3-(trifluoromethyl)phenol (B1283321) . This reaction is a critical step as it introduces a nucleophilic amino group, opening up a vast array of subsequent synthetic possibilities, including amide formation and diazotization. This transformation is typically achieved with high chemoselectivity using standard reducing agents like catalytic hydrogenation (e.g., H₂ with Pd/C) or metal/acid combinations (e.g., Sn/HCl). nih.gov

The phenolic hydroxyl group is another key site for derivatization. O-alkylation or O-acylation reactions can be performed to produce ether and ester derivatives, respectively. For instance, reacting the phenoxide salt (formed by treating the phenol with a base) with alkyl or benzyl halides leads to the corresponding ethers. google.com Such modifications can be used to install other functionalities or to protect the hydroxyl group during subsequent transformations on other parts of the molecule.

Furthermore, this phenol can be used to construct larger, more complex structures like diphenyl ethers. Patents describe processes where trifluoromethyl-substituted phenols react with activated nitro-substituted halobenzenes to form nitrodiphenyl ether derivatives, which are important scaffolds in agrochemical and pharmaceutical research. google.com

Table 1: Examples of Derivatives from 4-Nitro-3-(trifluoromethyl)phenol and Their Synthesis

| Derivative Type | Resulting Compound | Typical Reagents/Reaction | Purpose |

| Amine | 4-Amino-3-(trifluoromethyl)phenol | Catalytic Hydrogenation (H₂/Pd/C), Sn/HCl, Fe/HCl | Introduces a nucleophilic amine for further synthesis (e.g., amides, heterocycles). |

| Ether | 4-Alkoxy-2-nitro-1-(trifluoromethyl)benzene | Alkyl Halide (R-X) + Base (e.g., K₂CO₃) | Modifies solubility, protects the hydroxyl group, introduces new functional groups. |

| Diphenyl Ether | Substituted nitro-(trifluoromethyl)diphenyl ethers | Reaction with a halonitrobenzene + Base | Creates complex scaffolds for herbicides and pharmaceuticals. google.com |

The trifluoromethyl group is a prized substituent in medicinal chemistry, and incorporating it into heterocyclic ring systems is a common strategy for developing new therapeutic agents. 4-Nitro-3-(trifluoromethyl)phenol is an important precursor for such syntheses, primarily through its amino derivative, 4-Amino-3-(trifluoromethyl)phenol.

The ortho-relationship between the hydroxyl and the newly formed amino group in 4-Amino-3-(trifluoromethyl)phenol makes it an ideal substrate for condensation reactions to form five- and six-membered heterocycles.

Benzoxazoles: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under dehydrating conditions leads to the formation of 2-substituted-6-(trifluoromethyl)benzoxazoles.

Benzoxazinones: Condensation with phosgene (B1210022) or its equivalents can yield benzoxazinone (B8607429) structures.

Other Heterocycles: The amino group can be further modified before cyclization, expanding the range of accessible heterocyclic systems. For example, acylation followed by reduction and subsequent cyclization can lead to different ring systems.

The use of trifluoromethyl-substituted building blocks like this phenol is part of a broader strategy in synthetic chemistry to create novel heterocyclic compounds. nih.govrsc.org For example, related research on substituted phenols, such as 2-allylphenol, demonstrates how intramolecular cyclization can furnish dihydrobenzofuran derivatives, another important heterocyclic core. rsc.org

Table 2: Potential Heterocyclic Scaffolds from 4-Nitro-3-(trifluoromethyl)phenol

| Precursor | Co-reactant | Resulting Heterocyclic Family |

| 4-Amino-3-(trifluoromethyl)phenol | Carboxylic Acid (R-COOH) or derivative | 2-Substituted-6-(trifluoromethyl)benzoxazole |

| 4-Amino-3-(trifluoromethyl)phenol | Phosgene (COCl₂) or equivalent | 6-(Trifluoromethyl)benzoxazin-2-one |

| 4-Amino-3-(trifluoromethyl)phenol | β-Ketoester | Substituted 4-hydroxy-7-(trifluoromethyl)quinoline |

The assembly of complex molecules from 4-Nitro-3-(trifluoromethyl)phenol relies on the ability to perform reactions on one part of the molecule while leaving other parts unaffected (chemoselectivity) and to control the position of new substituents on the aromatic ring (regioselectivity).

Chemoselectivity is prominently displayed in the selective reduction of the nitro group. Catalytic hydrogenation using catalysts like palladium on carbon is highly effective in converting the nitro group to an amine without affecting the trifluoromethyl group or causing hydrogenolysis of the C-F bonds. nih.gov This selective transformation is fundamental to its use as a building block for many pharmaceuticals. Conversely, reactions can be chosen to specifically target the hydroxyl group, such as etherification with an alkyl halide in the presence of a mild base, which leaves the nitro and trifluoromethyl groups untouched.

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating ortho-, para-director, while the nitro and trifluoromethyl groups are strong deactivating, meta-directors.

The positions ortho to the hydroxyl group (positions 2 and 6) are the most activated sites for electrophilic attack.

Position 5 is ortho to the nitro group and para to the trifluoromethyl group, making it highly deactivated.

Position 2 is ortho to both the hydroxyl and trifluoromethyl groups and meta to the nitro group.

This complex interplay of electronic effects means that further substitution on the ring is challenging but can be directed. For example, electrophilic substitution (e.g., halogenation) would be strongly directed to the position ortho to the powerful hydroxyl directing group, at C-2 or C-6. Research on the functionalization of similar phenols confirms that electrophiles like halogens or nitro groups can be introduced with high regioselectivity based on the directing ability of the existing groups. rsc.org Such precise control is essential for building complex, poly-substituted aromatic cores. rsc.org

**advanced Applications and Role in Specialized Chemical Synthesis Non Prohibited Areas **

Exploration in Analytical Chemistry Method Development

The application of 4-Nitro-3-(trifluoromethoxy)phenol in the development of analytical chemistry methods is a specialized area of research.

Based on available scientific literature, there is no specific information detailing the synthesis of chromatographic stationary phases using this compound as the primary building block. The development of stationary phases often involves bonding various functional molecules to a solid support like silica. While fluorinated compounds are used to create stationary phases with unique selectivity, particularly for separating basic compounds, the direct use of this compound in this synthesis context is not documented in the searched sources. rsc.orgresearchgate.net

Derivatization in analytical chemistry is a process where a target analyte is chemically modified to enhance its detection or separation. researchgate.net This often involves reacting the analyte with a reagent that introduces a chromophore (for UV detection) or a fluorophore (for fluorescence detection). nih.govlibretexts.org After a thorough review of scientific literature, no evidence was found to suggest that this compound is used as a derivatization reagent for trace analysis. While other nitro-containing or fluorinated reagents exist for this purpose, this specific compound is not cited for such applications.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. wikipedia.org These interactions, though weaker than covalent bonds, are critical for creating complex, organized structures with novel functions. The functional groups on 4-Nitro-3-(trifluoromethyl)phenol (B1205309) provide multiple sites for such interactions, making it a molecule of interest for designing new materials and molecular assemblies. The key intermolecular forces at play include hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The structure of 4-Nitro-3-(trifluoromethyl)phenol is well-suited for forming predictable and stable hydrogen bonds, which are directional and specific interactions crucial for molecular self-assembly.

Hydrogen Bond Donors and Acceptors : The primary hydrogen bond donor is the acidic proton of the phenolic hydroxyl (-OH) group. The molecule possesses several hydrogen bond acceptor sites: the oxygen atom of the hydroxyl group and, more significantly, the two oxygen atoms of the nitro (–NO₂) group. The presence of both a strong donor and multiple acceptor sites allows for the formation of robust intermolecular connections.

Self-Assembly Motifs : Through these hydrogen bonds, molecules of 4-Nitro-3-(trifluoromethyl)phenol can self-assemble into various supramolecular structures. For instance, a common motif involves the hydroxyl group of one molecule donating a hydrogen bond to one of the nitro group oxygens of an adjacent molecule. This can lead to the formation of one-dimensional chains or cyclic assemblies.

Influence of π-π Stacking : In conjunction with hydrogen bonding, π-π stacking interactions between the electron-deficient aromatic rings can further stabilize the resulting supramolecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups reduces the electron density of the benzene (B151609) ring, facilitating interactions with other aromatic systems. Studies on similar nitrophenols have demonstrated that a combination of hydrogen bonds and π-π stacking dictates the formation of two- and three-dimensional networks in the solid state. mdpi.comresearchgate.net This principle is fundamental to crystal engineering, where 4-Nitro-3-(trifluoromethyl)phenol could serve as a building block for co-crystals with specific desired properties. tandfonline.comepa.govacs.org

| Functional Group | Role | Description |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Donor | The acidic proton of the hydroxyl group is a strong hydrogen bond donor. |

| Phenolic Oxygen (-OH) | Acceptor | The lone pair on the oxygen atom can accept a hydrogen bond. |

| Nitro Group (-NO₂) | Acceptor | The two oxygen atoms are strong hydrogen bond acceptors due to their high electronegativity and partial negative charges. |

The Lewis basic sites on 4-Nitro-3-(trifluoromethyl)phenol allow it to act as a ligand, forming complexes with various metal ions and interacting with other organic molecules in host-guest systems.

Complexation with Metal Ions : The phenolic oxygen and the nitro group's oxygen atoms can coordinate with metal ions. Theoretical studies on the interaction between p-nitrophenol and common metal ions (like Ca²⁺, Mg²⁺, Na⁺, and K⁺) have shown several possible binding configurations. acs.orgacs.org

Bidentate Coordination : The most stable interaction often involves the metal ion binding to both oxygen atoms of the nitro group simultaneously (bidentate chelation). acs.orgacs.org

Monodentate Coordination : Coordination can also occur with a single oxygen of the nitro group or with the phenolic oxygen.

π-System Interaction : In some cases, the metal cation can interact with the delocalized π-electrons of the aromatic ring. acs.org

The strong electron-withdrawing effects of the –NO₂ and –CF₃ groups decrease the electron density on the phenolic oxygen, increasing its acidity (lowering the pKa) and influencing its coordination strength. While this reduces the basicity of the individual sites, the potential for chelation via the nitro group provides a stable binding motif. Computational studies have highlighted that such interactions are predominantly electrostatic. rsc.org

| Interacting Species | Molecular Site | Type of Interaction | Potential Outcome |

|---|---|---|---|

| Metal Ions (e.g., Na⁺, K⁺, Ca²⁺, Cu²⁺) | Nitro Group Oxygens | Coordination/Chelation | Formation of stable metal-ligand complexes. acs.orgnih.gov |

| Metal Ions | Phenolic Oxygen | Coordination | Formation of metal phenoxide complexes, especially after deprotonation. |

| Organic Molecules (Co-formers) | -OH and -NO₂ groups | Hydrogen Bonding | Formation of co-crystals and multi-component molecular assemblies. mdpi.com |

| Aromatic Species | Benzene Ring | π-π Stacking | Stabilization of supramolecular structures. mdpi.comresearchgate.net |

Host-Guest Interactions with Organic Species : Beyond metal complexation, 4-Nitro-3-(trifluoromethyl)phenol can act as a "guest" molecule within larger "host" molecules or as a component in co-crystal formation. The same non-covalent forces—hydrogen bonding and π-π stacking—govern these interactions. By pairing it with complementary molecules (e.g., those with strong hydrogen bond donor groups and electron-rich aromatic rings), it is possible to construct highly ordered supramolecular assemblies. This "synthon approach" is a cornerstone of crystal engineering and allows for the design of new materials with tailored optical, electronic, or physical properties. mdpi.com

**environmental Transformation and Degradation Mechanisms of 4 Nitro 3 Trifluoromethoxy Phenol**

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for nitrophenols in both water and air. cdc.gov For 4-Nitro-3-(trifluoromethoxy)phenol, this process can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of photons by the this compound molecule, leading to its excitation and subsequent chemical decomposition. Studies on the related compound 3-trifluoromethyl-4-nitrophenol (TFM) have shown that it is susceptible to photolysis in surface water, with a reported half-life of 3.3 days in unbuffered distilled water under natural sunlight conditions. nih.gov The rate of direct photolysis is influenced by factors such as the intensity and wavelength of light, as well as the pH of the medium, which affects the speciation of the phenolic compound. nih.govnih.gov

The efficiency of direct photolysis is quantified by the quantum yield, which is the ratio of the number of molecules that undergo a specific photochemical reaction to the number of photons absorbed. For the related compound 3-nitro-1,2,4-triazol-5-one (NTO), the apparent quantum yield was found to decrease as the pH increased, ranging from 1.3 × 10⁻³ at pH 2 to 2.0 × 10⁻⁵ at pH 12. nih.gov This pH dependence highlights the importance of environmental conditions in determining the rate of direct photolysis.

Table 1: Apparent Quantum Yields for Photolysis of NTO at Various pH Levels. nih.gov

| pH | Apparent Quantum Yield (Φ) |

| 2 | 1.3 × 10⁻³ |

| 6 | 1.5 × 10⁻⁴ |

| 8 | 2.4 × 10⁻⁴ |

| 12 | 2.0 × 10⁻⁵ |

| Note: This data is for the related compound 3-nitro-1,2,4-triazol-5-one (NTO) and serves as an illustrative example of the pH-dependence of photolysis quantum yields. |

Indirect photodegradation occurs when a compound is degraded by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are formed in the environment through photochemical reactions involving other substances like nitrate (B79036) and dissolved organic matter. copernicus.orgresearchgate.net The reaction of hydroxyl radicals with 4-nitrophenol (B140041) (4-NP) in aqueous solutions has been studied, and it is a significant removal process. copernicus.orgresearchgate.net